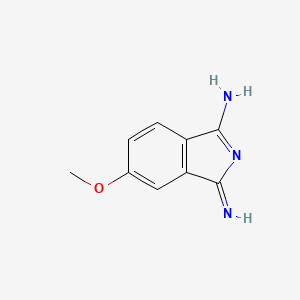

3-Amino-1-imino-5-methoxy-1H-isoindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-imino-5-methoxyisoindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNBACHCVNVEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC2=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182851 | |

| Record name | 3-Amino-1-imino-5-methoxy-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28692-27-5 | |

| Record name | 1-Imino-5-methoxy-1H-isoindol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28692-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-imino-5-methoxy-1H-isoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028692275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-imino-5-methoxy-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-imino-5-methoxy-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Transformation, and Mechanistic Insights of 3 Amino 1 Imino 5 Methoxy 1h Isoindole

Acid-Base Chemistry and Protonation Equilibria in the 3-Amino-1-imino-1H-isoindole Series

The presence of multiple nitrogen atoms with varying hybridization and electronic environments within the 3-amino-1-imino-1H-isoindole scaffold imparts it with distinct acid-base properties. The basicity and acidity of this class of compounds are finely tuned by the nature of the substituents on the exocyclic nitrogen atoms.

The acidity of these compounds is associated with the hydrogen atoms attached to the nitrogen atoms. The amino group proton is the most likely to be donated under strongly basic conditions. The acidity can be influenced by substituents in a manner opposite to their effect on basicity; electron-withdrawing groups increase acidity by stabilizing the resulting conjugate base.

Table 1: Predicted Effects of Substituents on the Acidity and Basicity of 3-Amino-1-imino-1H-isoindole Analogs

| Substituent (R) on Exocyclic Nitrogen | Electronic Effect | Predicted Effect on Basicity (pKb) | Predicted Effect on Acidity (pKa) |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating | Increase | Decrease |

| -C₆H₅ (Phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Decrease | Slight Increase |

| -NO₂ (Nitro) | Strong electron-withdrawing | Significant Decrease | Significant Increase |

Protonation of 3-amino-1-imino-1H-isoindoles typically occurs at the most basic site, which is often the exocyclic imino nitrogen. This protonation event leads to the formation of a resonance-stabilized cation where the positive charge is delocalized over the isoindole core and the exocyclic nitrogen atoms.

Spectroscopic techniques are invaluable for studying these protonation and deprotonation equilibria.

UV-Vis Spectroscopy: Protonation or deprotonation of the molecule alters its electronic structure, leading to significant shifts in the absorption maxima (λmax). Typically, protonation of the imino nitrogen results in a bathochromic shift (red shift) due to the increased delocalization of the π-electron system in the resulting cation.

NMR Spectroscopy: Protonation induces significant changes in the chemical shifts of protons and carbons near the protonation site. In ¹H NMR, the protons attached to or near the protonated nitrogen will experience a downfield shift. Similarly, in ¹³C NMR, the carbons adjacent to the protonated nitrogen will show a downfield shift. These shifts can be monitored during a titration to determine the pKa of the molecule.

Infrared (IR) Spectroscopy: Changes in the stretching frequencies of N-H and C=N bonds upon protonation or deprotonation can be observed. Protonation of the imino group will lead to the appearance of new N-H stretching bands and a shift in the C=N stretching frequency.

Deprotonation, which would likely occur at the amino group under strong basic conditions, would similarly lead to characteristic spectroscopic changes, including a hypsochromic shift (blue shift) in the UV-Vis spectrum and upfield shifts in the NMR spectra for nuclei near the resulting anionic center.

Tautomerism and Isomerization Phenomena in Substituted 1H-Isoindoles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of the chemistry of 3-amino-1-imino-5-methoxy-1H-isoindole. This phenomenon significantly influences its reactivity, spectroscopic properties, and potential biological activity.

The primary tautomeric equilibrium in 3-amino-1-imino-1H-isoindole involves the migration of a proton between the exocyclic amino and imino nitrogen atoms, resulting in two main tautomeric forms: the amino-imino form (A) and the diimino form (B).

The relative stability of these tautomers is dictated by several factors, including aromaticity, conjugation, and intramolecular hydrogen bonding. In the case of 3-amino-1-imino-1H-isoindole, the amino-imino tautomer (A) is generally favored. This preference is attributed to the presence of the electron-donating amino group at the 3-position, which effectively conjugates with the C=N bond, stabilizing the 1H-isoindole form. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric preference. Polar protic solvents, such as ethanol (B145695) or water, can stabilize the more polar tautomer through hydrogen bonding interactions. For instance, if one tautomer has a larger dipole moment, it will be preferentially stabilized in a polar solvent. In many heterocyclic systems, polar solvents tend to favor the amino tautomer over the imino form.

Solid-State Effects: In the solid state, crystal packing forces and intermolecular hydrogen bonding play a dominant role in determining which tautomer is present. It is not uncommon for a single tautomer to be exclusively present in the crystalline form, even if a mixture of tautomers exists in solution. X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.

A combination of experimental and theoretical methods is typically employed to comprehensively study tautomeric equilibria.

NMR Spectroscopy: This is a powerful tool for studying tautomerism in solution. If the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed, allowing for their quantification. If the interconversion is fast, averaged signals are observed, and the position of these signals can provide information about the relative populations of the tautomers. ¹⁵N NMR can be particularly informative for directly probing the nitrogen environments in the different tautomeric forms.

X-ray Crystallography: This technique provides an unambiguous determination of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms.

UV/Vis Spectroscopy: Different tautomers will have distinct electronic absorption spectra. By analyzing the changes in the UV/Vis spectrum under different conditions (e.g., varying solvent polarity or temperature), it is possible to infer changes in the tautomeric equilibrium.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities of different tautomers in the gas phase and in solution (using solvent models). These calculations can also predict spectroscopic properties (NMR chemical shifts, UV/Vis absorption maxima) for each tautomer, which can then be compared with experimental data to aid in the assignment and interpretation of the results.

Table 2: Representative Spectroscopic Data for a Hypothetical Amino-Imino Tautomeric Equilibrium in a 3-Amino-1-imino-1H-isoindole Analog

| Spectroscopic Technique | Amino-Imino Tautomer (A) | Diimino Tautomer (B) |

|---|---|---|

| ¹H NMR (δ, ppm) | ~6.0-7.0 (NH₂) | ~8.0-9.0 (=NH) |

| ¹³C NMR (δ, ppm) | ~160 (C=N) | ~170 (C=N) |

| UV-Vis (λmax, nm) | ~320 | ~350 |

This detailed examination of the reactivity, transformation, and mechanistic insights of this compound highlights the rich and complex chemistry of this heterocyclic system, driven by the subtle interplay of electronic and environmental factors.

Reaction Pathways and Synthetic Transformations of this compound

The reactivity of this compound is governed by the interplay of its electron-rich amino and imino groups, the methoxy (B1213986) substituent, and the inherent aromaticity of the isoindole core. These features allow it to participate in a variety of synthetic transformations, making it a potentially valuable building block in heterocyclic chemistry.

Nucleophilic and Electrophilic Reactivity Profiles

The this compound scaffold possesses both nucleophilic and electrophilic centers, leading to a rich and varied reactivity profile. The exocyclic amino and imino groups, along with the nitrogen atom within the isoindole ring, are primary nucleophilic sites. The electron-donating nature of the methoxy group further enhances the electron density of the aromatic system, increasing its nucleophilicity.

Conversely, the imino carbon and the C1 position of the isoindole ring are electrophilic in nature. Protonation or coordination of a Lewis acid to the imino nitrogen can further enhance the electrophilicity of the C1 position, making it susceptible to nucleophilic attack. This dual reactivity allows for diverse synthetic applications, from simple substitution reactions to the construction of complex fused heterocyclic systems. For instance, related 1-methoxyindole-3-carbaldehydes have been shown to be versatile electrophiles, reacting regioselectively at the 2-position with various nucleophiles. nii.ac.jpscispace.comclockss.org

Condensation and Cyclocondensation Reactions Leading to Fused Heterocycles

The presence of the amino and imino functionalities makes this compound an ideal substrate for condensation and cyclocondensation reactions. These reactions provide a powerful tool for the synthesis of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield fused pyridine (B92270) or dihydropyridine (B1217469) systems. frontiersin.org The specific outcome of these reactions is often dependent on the reaction conditions, such as the choice of solvent, catalyst, and temperature. The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles through a three-component reaction of arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) illustrates the utility of such condensation strategies. scielo.org.za The general principle of using amino-substituted heterocycles in condensation reactions to build fused ring systems is a well-established synthetic strategy. nih.gov

Alkylation and Methylation Processes at Nitrogen Centers

The nitrogen atoms in this compound, particularly the exocyclic amino group and the endocyclic nitrogen, are susceptible to alkylation and methylation. These reactions can be used to modify the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the nitrogen atom and enhance its nucleophilicity. The regioselectivity of alkylation can be influenced by factors such as the nature of the alkylating agent, the solvent, and the counterion. In similar heterocyclic systems, such as methyl 3-amino-1H-indole-2-carboxylates, alkylation has been shown to occur at different nitrogen and sulfur atoms depending on the specific structure and reaction conditions. researchgate.net The N-methylation of amino acids is a common modification in peptide synthesis and can be achieved through various methods, including the use of sulfonamides, carbamates, and amides as protecting groups followed by alkylation. monash.edu

Cycloaddition Chemistry (e.g., Diels-Alder Reactivity of the Isoindole Ring)

The isoindole ring system can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. The reactivity of the isoindole core in [4+2] cycloadditions is influenced by the substituents on the ring. The electron-donating amino and methoxy groups in this compound are expected to increase the energy of the highest occupied molecular orbital (HOMO), thereby enhancing its reactivity towards electron-deficient dienophiles.

The Diels-Alder reaction provides a powerful method for the construction of complex polycyclic systems in a stereocontrolled manner. nih.govmdpi.com The use of 1-amino-1,3-dienes in Diels-Alder reactions is well-documented, highlighting the enhanced reactivity of such systems. ua.es Furthermore, hetero-Diels-Alder reactions involving imines and other heterodienophiles can also be envisaged, expanding the synthetic utility of this scaffold. organic-chemistry.org The decarboxylative [3+2] cycloaddition of amino acids represents another avenue for the synthesis of heterocyclic compounds from amino-containing precursors. beilstein-journals.org

Detailed Mechanistic Studies of this compound Reactions

Understanding the detailed reaction mechanisms of this compound is crucial for controlling the selectivity and efficiency of its synthetic transformations. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating these mechanisms at a molecular level.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this compound. By modeling the geometries of reactants, transition states, and products, DFT can be used to calculate reaction energies and activation barriers, thereby predicting the feasibility and selectivity of a given reaction.

For example, DFT studies on related indole (B1671886) and isoindole derivatives have been used to investigate their heats of formation, relative stabilities, and electronic properties. In the context of cycloaddition reactions, DFT can help to elucidate the concerted versus stepwise nature of the mechanism and predict the regio- and stereoselectivity of the products. mdpi.com Furthermore, theoretical studies on the condensation reactions of similar amino-heterocycles can shed light on the intermediates and transition states involved in the formation of fused heterocyclic systems. The electronic properties of N-substituted isoindoline-1,3-dione derivatives have been examined by both experimental and DFT methods. acgpubs.org DFT and time-dependent DFT have also been used to study the electronic properties of isoindigo derivatives. mdpi.com

Below is an interactive data table summarizing the types of reactions and the insights that can be gained from DFT calculations.

| Reaction Type | Mechanistic Insights from DFT |

| Nucleophilic/Electrophilic Substitution | Identification of nucleophilic and electrophilic sites, calculation of reaction barriers, prediction of regioselectivity. |

| Condensation/Cyclocondensation | Elucidation of reaction pathways, identification of key intermediates and transition states, rationalization of product formation. |

| Alkylation/Methylation | Determination of the most nucleophilic nitrogen center, prediction of the site of alkylation, analysis of steric and electronic effects. |

| Cycloaddition (Diels-Alder) | Analysis of frontier molecular orbitals (HOMO/LUMO), determination of concerted vs. stepwise mechanisms, prediction of regio- and stereoselectivity. |

Experimental Evidence for Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to validating proposed reaction mechanisms. For a compound like this compound, various experimental techniques could be employed to trap or directly observe transient species.

Trapping experiments, where a highly reactive molecule is introduced to intercept a short-lived intermediate, could provide indirect evidence for its existence. For example, in a potential dehydrogenation reaction, a suitable trapping agent could react with an initial radical or cationic intermediate.

Spectroscopic methods, such as flash photolysis coupled with transient absorption spectroscopy or low-temperature NMR, could potentially allow for the direct observation of intermediates. However, the successful application of these techniques is highly dependent on the lifetime and concentration of the intermediate species. To date, no such studies have been reported for this specific compound.

Kinetic Isotope Effect (KIE) Measurements in Dehydrogenation and Other Transformations

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and elucidating the geometry of the transition state. By replacing an atom at a specific position with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step.

For a potential dehydrogenation reaction of this compound, measuring the KIE by synthesizing a deuterated analogue would be highly informative. A primary KIE (typically kH/kD > 2) would suggest that the C-H (or N-H) bond is cleaved in the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical Dehydrogenation Reaction

| Reaction | Isotopic Substitution | kH/kD | Interpretation |

| Dehydrogenation | Deuteration of exocyclic amino group | Data Not Available | Would indicate N-H bond breaking in the rate-determining step. |

| Dehydrogenation | Deuteration of isoindole ring C-H | Data Not Available | Would indicate C-H bond breaking in the rate-determining step. |

This table is for illustrative purposes only, as no experimental KIE data for this compound has been found.

Spectroscopic and Structural Characterization of 3 Amino 1 Imino 5 Methoxy 1h Isoindole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., COSY, HMBC)

In principle, ¹H NMR spectroscopy would be used to identify the chemical environment of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amino and imino groups. The coupling patterns between adjacent protons would help to confirm their relative positions on the isoindole ring system.

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

Specific experimental Infrared (IR) and Mass Spectrometry (MS) data for 3-Amino-1-imino-5-methoxy-1H-isoindole are not extensively reported in public databases or literature.

Theoretically, an IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include N-H stretching bands for the amino (-NH₂) and imino (=NH) groups, likely in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be anticipated around 3000-3100 cm⁻¹, while C-O stretching from the methoxy group would appear in the 1000-1300 cm⁻¹ region. The C=N stretch of the imino group and C=C stretching vibrations of the aromatic ring would be expected in the 1500-1650 cm⁻¹ region.

Mass spectrometry would be used to determine the compound's molecular weight and fragmentation pattern. For this compound (C₉H₉N₃O), the expected exact mass would be approximately 175.07 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural evidence by showing the loss of specific fragments, such as the methoxy group.

X-ray Crystallography for Precise Solid-State Molecular Structures

Published X-ray crystallographic data for this compound, which would provide definitive information on its solid-state molecular structure, could not be located in the reviewed scientific literature. Such an analysis would yield precise atomic coordinates, allowing for a detailed examination of its molecular geometry.

Without experimental crystallographic data, a detailed analysis of the specific intramolecular bond lengths and dihedral angles for this compound is not possible. Generally, in related amidine-containing heterocyclic systems, the C-N bond lengths within the amidine moiety would be expected to show partial double bond character, being intermediate between typical single and double bond lengths. The dihedral angles would define the three-dimensional shape of the molecule, including the planarity of the isoindole ring system and the orientation of the methoxy and amino substituents relative to the ring.

Information regarding the specific conformation and intermolecular interactions of this compound in the crystal phase is unavailable due to the absence of crystallographic studies. A crystal structure would reveal how the molecules pack in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amino and imino groups as donors and the nitrogen and oxygen atoms as acceptors, would be expected to play a significant role in stabilizing the crystal lattice. Pi-stacking interactions between the aromatic isoindole rings could also be a feature of the crystal packing.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, analysis, and purity determination of organic compounds like this compound.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method provides a straightforward approach for its separation and quantification.

The optimization of the method involves the selection of a suitable stationary phase and mobile phase to achieve efficient separation. A Newcrom R1 HPLC column has been identified as effective for this analysis. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com Phosphoric acid is typically used; however, for applications where the HPLC is coupled with a mass spectrometer (LC-MS), phosphoric acid should be replaced with a volatile acid like formic acid to ensure compatibility. sielc.com

This HPLC method is scalable, meaning it can be adapted from analytical-scale purity checks to larger preparative-scale separations for isolating impurities. sielc.com Furthermore, the availability of columns with smaller particle sizes (e.g., 3 µm) allows for adaptation to fast Ultra-Performance Liquid Chromatography (UPLC) applications, significantly reducing analysis time. sielc.com

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 Column |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| Applications | Purity Assessment, Preparative Separation, Pharmacokinetics |

Theoretical and Computational Chemistry Applied to 3 Amino 1 Imino 5 Methoxy 1h Isoindole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. sciforum.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT methods could be instrumental in predicting the electronic structure and reactivity of 3-Amino-1-imino-5-methoxy-1H-isoindole. A typical DFT study would involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.com

Elucidation of Molecular Orbitals (e.g., FMO, MEP)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com

For this compound, a DFT calculation would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized on the electron-rich amino and imino groups, as well as the isoindole ring system. The LUMO, on the other hand, would likely be distributed over the aromatic and imino moieties.

Another important property that can be calculated using DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the amino and imino groups, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their susceptibility to electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Computational Modeling of Protonation and Deprotonation Pathways

DFT calculations can be effectively used to model the protonation and deprotonation pathways of a molecule. researchgate.net By calculating the energies of the neutral, protonated, and deprotonated species, the most likely sites for proton gain and loss can be identified. For this compound, there are several potential protonation sites, including the amino and imino nitrogen atoms.

A computational study would involve optimizing the geometry of each possible protonated form and calculating its relative energy. The most stable protonated species would correspond to the most basic site in the molecule. Similarly, deprotonation pathways can be investigated by removing a proton from potential acidic sites, such as the amino group or the N-H of the isoindole ring, and calculating the energies of the resulting anions.

Simulation of Spectroscopic Data to Corroborate Experimental Findings

Computational methods are invaluable for simulating spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.net DFT and ab initio calculations can be used to predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org

For this compound, calculating the vibrational frequencies would help in assigning the characteristic peaks in its experimental IR spectrum, such as the N-H stretching vibrations of the amino and imino groups, and the C=N stretching of the imino group. mdpi.com Similarly, simulating the UV-Vis spectrum by calculating the energies of electronic transitions can aid in the interpretation of experimental absorption bands. researchgate.net The prediction of 1H and 13C NMR chemical shifts can provide a powerful tool for structural elucidation and confirmation. semanticscholar.org

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3450, 3350 | 3445, 3340 |

| C=N Stretch (Imino) | 1650 | 1645 |

| C-O Stretch (Methoxy) | 1250 | 1248 |

Note: These are illustrative values. Actual calculations would provide a more comprehensive set of frequencies for comparison.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov For flexible molecules, identifying the lowest energy conformer is crucial as it represents the most populated structure at equilibrium. nih.gov

While the core isoindole ring of this compound is rigid, rotation around the C-N bond of the amino group and the C-O bond of the methoxy (B1213986) group can lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to identify all possible low-energy structures. This is typically done by rotating the rotatable bonds in small increments and calculating the energy at each step. The resulting potential energy surface will reveal the global minimum energy conformer as well as other local minima. sciforum.net These studies are important for understanding how the molecule might interact with biological targets or other molecules.

Derivatization and Advanced Functionalization of 3 Amino 1 Imino 5 Methoxy 1h Isoindole

Chemical Modification Strategies for the Isoindole Nucleus

The isoindole core is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. Strategic functionalization can be directed at the exocyclic nitrogen groups or the benzene (B151609) ring portion of the molecule.

The exocyclic amino and imino groups are primary sites for chemical modification due to their nucleophilic nature. The reactivity of these groups is influenced by the electronic properties of substituents. For instance, electron-donating alkyl groups on the exocyclic nitrogens increase the basicity of the compound, while electron-withdrawing aryl groups weaken basic characteristics and enhance acidic properties. osi.lv

Common functionalization strategies include:

Alkylation and Arylation: Introduction of alkyl or aryl substituents at the nitrogen atoms. Studies have been conducted on N,N'-diaryl- and N,N'-dimethyl-substituted 3-amino-1-imino-1H-isoindoles to investigate how these substitutions affect the compound's basic and acidic characteristics. osi.lv

Acylation: Reaction with acyl halides or anhydrides to form amide derivatives. This can alter the molecule's solubility and electronic properties.

Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are fundamental in creating more complex heterocyclic systems, as seen in the synthesis of pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates. researchgate.net

These modifications are crucial for tuning the molecule's steric and electronic profile, which can have significant implications for its application in materials science and medicinal chemistry.

The benzene ring of the isoindole nucleus, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgrsc.org This directing effect is due to the methoxy group's ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediates formed during substitution at these positions. wikipedia.org

Key electrophilic substitution reactions applicable to the benzene ring include:

Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amino group, providing another handle for further functionalization.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl), which can serve as synthetic intermediates for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl or alkyl groups to the ring, increasing the molecular complexity. For example, anisole (B1667542) (methoxybenzene) readily reacts with acetic anhydride (B1165640) to form 4-methoxyacetophenone, illustrating the ring's enhanced nucleophilicity. wikipedia.org

The precise position of substitution on the isoindole's benzene ring will be governed by the combined directing effects of the fused heterocyclic ring and the powerful ortho-, para-directing methoxy group.

Derivatization for Enhanced Analytical Detection and Separation

To facilitate sensitive and accurate quantification in complex biological or environmental matrices, 3-amino-1-imino-5-methoxy-1H-isoindole can be chemically modified prior to analysis. This pre-column derivatization is a common strategy in liquid chromatography to improve chromatographic behavior and enhance detector response. nih.govscience.gov The primary amino group is the most common target for such derivatization. nih.gov

Pre-column derivatization converts the analyte into a derivative with properties more suitable for separation and detection, such as increased hydrophobicity for reversed-phase HPLC or the introduction of a fluorophore or a readily ionizable group for enhanced detection. nih.govresearchgate.net Several reagents are widely used for derivatizing primary amines.

| Derivatizing Agent | Abbreviation | Detection Method | Key Characteristics |

| o-Phthaldialdehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives; the reagent itself is not fluorescent. creative-proteomics.comdiva-portal.org |

| 9-Fluorenyl Methyl Chloroformate | FMOC-Cl | Fluorescence / UV | Provides stable derivatives, but the hydrolyzed reagent also exhibits fluorescence, which can cause interference. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence / UV | Reacts quickly with both primary and secondary amines to form highly stable fluorescent derivatives. creative-proteomics.com |

| 1-Fluoro-2,4-dinitrobenzene | DNFB | UV | Reacts with both primary and secondary amino acids to form stable derivatives, suitable for UV detection. creative-proteomics.com |

| Fluorescamine | Fluorescence | Reacts selectively and rapidly with primary amines to yield fluorescent products; the reagent itself is non-fluorescent. science.govcreative-proteomics.com |

These derivatization reactions, typically targeting the exocyclic amino group, significantly improve the sensitivity and selectivity of HPLC or LC-MS/MS methods for the quantification of this compound. researchgate.netsielc.com

For the analysis of enantiomers, chiral derivatizing agents (CDAs) are employed. unipi.itnih.gov These reagents react with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral chromatography techniques like reversed-phase HPLC. nih.gov The primary amino group of this compound makes it a suitable candidate for this type of analysis, should a chiral center be present in a derivative or if the molecule itself is used as a chiral resolving agent.

Two commonly used CDAs for derivatizing amino groups are:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) reacts with amino groups to form diastereomeric derivatives. It is known for providing high enantioselectivity, although it may have lower sensitivity compared to other agents. nih.gov

(S)-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective CDA. In some cases, such as the separation of β-MeOTyr stereoisomers, S-NIFE has demonstrated superior performance over FDAA. nih.gov

The resulting diastereomers are then separated by LC-MS, allowing for the determination of the enantiomeric composition of the original sample. nih.gov The combination of two or more CDAs can yield the most reliable results for complex stereochemical analyses. nih.gov

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Principle of Separation |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and Secondary Amines | Forms diastereomers separable by reversed-phase HPLC. nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary and Secondary Amines | Forms diastereomers separable by reversed-phase HPLC; offers different selectivity compared to FDAA. nih.gov |

Applications of 3 Amino 1 Imino 5 Methoxy 1h Isoindole in Synthetic Organic Chemistry

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of amino, imino, and methoxy (B1213986) groups on the isoindole core renders 3-Amino-1-imino-5-methoxy-1H-isoindole a valuable intermediate for constructing diverse molecular scaffolds. The electron-donating methoxy group can influence the reactivity of the heterocyclic system, while the nitrogen-containing functional groups serve as primary points for elaboration.

The 1,3-diiminoisoindoline (B1677754) core, the structural parent of this compound, is a well-established precursor for the synthesis of complex heterocyclic systems, most notably phthalocyanines. google.com This class of macrocyclic compounds is formed through the tetramerization of precursors like diiminoisoindoline. rsc.org The reaction involves the four isoindoline (B1297411) units linking together via their nitrogen atoms. google.com The amino and imino groups of this compound offer similar potential for cyclocondensation reactions. By reacting with bifunctional reagents, it can serve as a scaffold for a variety of fused heterocycles. For instance, reaction with 1,3,4-thiadiazoles can be used to generate novel, larger heterocyclic systems. google.com The inherent reactivity of the imino groups allows for the construction of annulated pyrazole, triazole, and thiazole (B1198619) analogs, leading to conjugates with multiple pharmacophoric motifs. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Isoindole Precursors

| Precursor | Reagent/Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,3-Diiminoisoindoline | Barbituric Acid | Isoindoline Yellow Pigment | google.com |

| 1,3-Diiminoisoindoline | Metal Salts (Template) | Phthalocyanine (B1677752) | google.comrsc.org |

| 2-Cyanobenzaldehydes | Aryl Methyl Ketones | 3-Methylene-isoindolinones | researchgate.net |

The rigid, bicyclic structure of the isoindole nucleus makes it an attractive scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The isoindoline core can be used to constrain the conformation of appended functional groups, forcing them into spatial arrangements that mimic secondary structures of peptides like β-turns.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The isoindoline-1,3-dione moiety, closely related to the target compound, is a known pharmacophore that has been incorporated into a wide range of biologically active molecules, including anti-inflammatory and analgesic agents. mdpi.com By replacing labile amide bonds in a peptide backbone with a robust heterocyclic system like isoindole, chemists can develop drug candidates with improved metabolic stability and oral bioavailability. The diverse substitution patterns possible on the isoindole ring allow for fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets. nih.gov

The isoindoline framework can be used as a starting point for the synthesis of fused polycyclic nitrogen heterocycles, such as isoindolo[2,1-a]quinolines. mdpi.com This transformation typically involves the reaction of an isoindoline derivative where the nitrogen atom acts as a nucleophile, attacking a suitable electrophilic partner to construct the new fused ring. The resulting polycyclic structures are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. The specific functional groups on this compound could direct these cyclization reactions and provide additional points for diversification on the final quinoline-type structure.

Role in the Development of Advanced Organic Dyes and Pigments (General Isoindole Applications)

The isoindole and isoindoline skeletons are fundamental chromophores in a class of high-performance organic pigments. chemicalbook.com These pigments are valued for their excellent stability, including resistance to heat, light, solvents, and chemicals. google.comkoreascience.kr Their molecular structure, featuring conjugated π-systems and the ability to form strong intermolecular and intramolecular hydrogen bonds, contributes to their robustness and coloristic properties. google.com

Isoindoline-based pigments cover a wide color gamut, from greenish-yellow to red and brown. researchgate.net One of the most commercially significant examples is Pigment Yellow 139, an azomethine-bridged isoindolinone. nih.govkoreascience.kr The synthesis of these pigments often involves the condensation of a diiminoisoindoline intermediate with an active methylene (B1212753) compound, such as barbituric acid. google.com The resulting molecules feature an extended network of conjugated double bonds, which is responsible for their intense color. The methoxy group on this compound would be expected to act as an auxochrome, potentially shifting the absorption spectrum and thus the color of the resulting pigment.

Table 2: Representative Isoindoline-Based Pigments and Their Properties

| Pigment Name | Chemical Class | Color | Key Properties | Reference |

|---|---|---|---|---|

| Pigment Yellow 139 | Isoindoline | Reddish-Yellow | High thermal resistance, good dispersibility | nih.govkoreascience.kr |

| Pigment Yellow 185 | Isoindolinone | Greenish-Yellow | Good lightfastness, weather resistance | chemicalbook.com |

| Pigment Orange 61 | Isoindoline | Reddish-Orange | High opacity, good solvent resistance | researchgate.net |

Contribution to Research in Materials Science, Including Solar Energy Applications (General Isoindole Applications)

In materials science, the unique electronic properties of the isoindole ring have led to its application in various functional materials, including those for solar energy conversion. rsc.org Isoindole and its derivatives, such as indole (B1671886) and carbazole, are electron-rich heterocyclic systems that can function as effective electron donors in organic electronic devices. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-1-imino-5-methoxy-1H-isoindole?

- Methodological Answer : A common approach involves coupling reactions in polar aprotic solvents (e.g., DMF or PEG-400) with catalytic Cu(I) salts. For example, a similar indole derivative was synthesized via azide-alkyne cycloaddition using CuI in PEG-400/DMF, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc/hexane) . Adjust reaction times (e.g., 12–24 hours) and monitor progress via TLC.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC for assessing purity (>98% by HPLC is achievable under optimized conditions) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm functional groups and substitution patterns .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What storage conditions are recommended for maintaining compound stability?

- Methodological Answer : Store lyophilized or crystalline forms at –20°C in airtight containers under inert gas (e.g., argon). Acetate or hydrochloride salts are preferred for enhanced stability . Avoid repeated freeze-thaw cycles to prevent decomposition.

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to unambiguously confirm bond angles and stereochemistry. For example, crystallographic data for related indole derivatives resolved ambiguities in tautomeric forms .

- Use DFT calculations to model electronic environments and predict NMR chemical shifts, cross-referencing experimental vs. theoretical data .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- Methodological Answer :

- Salt formation : Prepare acetate or hydrochloride salts to improve aqueous solubility .

- Co-solvent systems : Use DMSO (≤10% v/v) or PEG-400 for cell-based studies, ensuring compatibility with assay buffers .

- pH adjustment : Test solubility across physiological pH ranges (4.0–7.4) using phosphate or citrate buffers.

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme inhibition assays : Use bisindolylmaleimide analogs (e.g., GF 109203X) as reference inhibitors in kinase activity assays. Measure IC₅₀ values via fluorescence-based ADP-Glo™ kits .

- Molecular docking : Model interactions with ATP-binding pockets of target kinases (e.g., PKC isoforms) using software like AutoDock Vina .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Standardized synthesis protocols : Fix reaction parameters (temperature, solvent ratios, catalyst loading) .

- Quality control : Implement orthogonal analytical methods (HPLC, NMR, HRMS) for each batch .

- Biological replicates : Use ≥3 independent experiments with internal controls (e.g., known inhibitors) to normalize activity data .

Methodological Notes

- Contradictory Data : If spectral data conflicts with literature, cross-validate using independent techniques (e.g., IR for functional groups, X-ray for crystallinity) .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for compound handling and disposal, referencing Safety Data Sheets (SDS) for hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.